Product packaging for Furo[3,2-b]pyridine-3-carbonitrile(Cat. No.:CAS No. 112372-17-5)

Furo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B038040
CAS No.: 112372-17-5
M. Wt: 144.13 g/mol
InChI Key: SEUNLUOEGMJXQZ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-3-carbonitrile is a sophisticated fused heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This structure belongs to the furo[3,2-b]pyridine family, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules. Research Applications and Value: The furo[3,2-b]pyridine core is a subject of significant interest in scientific literature due to its wide range of potential pharmacological applications. Derivatives of this heterocyclic system have been investigated as inhibitors for various biological targets and have demonstrated promising activities, including anticancer, antimicrobial, antiviral, and antifungal properties . The specific placement of the carbonitrile (-CN) functional group at the 3-position makes this particular derivative a key intermediate for further chemical transformations, such as condensation, cyclization, and cross-coupling reactions , enabling researchers to create diverse compound libraries for biological screening . Handling and Usage: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B038040 Furo[3,2-b]pyridine-3-carbonitrile CAS No. 112372-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNLUOEGMJXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CO2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549938
Record name Furo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-17-5
Record name Furo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Furo 3,2 B Pyridine 3 Carbonitrile and Analogous Systems

Strategies for Constructing the Furo[3,2-b]pyridine (B1253681) Core

The assembly of the fused furo[3,2-b]pyridine ring system can be achieved through a variety of synthetic approaches, each with its own advantages and substrate scope. These strategies often involve the initial construction of a substituted pyridine (B92270) ring followed by the annulation of the furan (B31954) ring, or vice versa.

Multi-component Reactions Leading to Pyridine-Carbonitrile Intermediates

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. While direct MCRs for Furo[3,2-b]pyridine-3-carbonitrile are not extensively reported, they are widely used to generate highly substituted pyridine-carbonitrile intermediates, which can then undergo further cyclization to form the desired fused ring system.

A common MCR approach involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a Michael acceptor. Variations of the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction can be adapted for this purpose. These reactions typically proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield polysubstituted pyridines. The strategic choice of reactants in an MCR can install the necessary functional groups on the pyridine ring for the subsequent furan ring formation.

Reaction TypeReactantsKey Features
Hantzsch-typeAldehyde, β-ketoester, ammonia/ammonium (B1175870) acetateForms a dihydropyridine intermediate requiring subsequent oxidation.
Guareschi-Thorpe typeCyanoacetamide, 1,3-dicarbonyl compound, ammoniaDirectly yields a pyridone derivative.
Three-componentAldehyde, malononitrile, enamine/ketoneProvides access to highly substituted pyridine-3,5-dicarbonitriles.

Cyclization Reactions involving Chalcones and Related α,β-Unsaturated Systems

Chalcones, or 1,3-diaryl-2-propen-1-ones, and related α,β-unsaturated ketones are versatile precursors for the synthesis of various heterocyclic compounds, including furo[2,3-b]pyridine (B1315467) derivatives, which are analogous to the target Furo[3,2-b]pyridine system. cncb.ac.cnnih.govekb.egresearchgate.net The synthesis of furo[2,3-b]pyridines from chalcones typically involves the reaction of the chalcone with an active methylene nitrile, such as malononitrile, in the presence of a base. cncb.ac.cnresearchgate.net This reaction proceeds through a Michael addition of the malononitrile anion to the chalcone, followed by intramolecular cyclization and subsequent aromatization to furnish the pyridine ring. The furan ring is then constructed in a subsequent step.

For the synthesis of this compound, a plausible strategy would involve the use of a chalcone bearing a suitable leaving group or a hydroxyl group at the ortho-position of one of the aryl rings, which could participate in the final furan ring closure.

Approaches via Cyano-(2H)-pyridones and Nicotinonitriles

A well-established route to furo[2,3-b]pyridines involves the use of pre-formed pyridine derivatives such as 3-cyano-2(1H)-pyridones or substituted nicotinonitriles. nih.govekb.egiaea.org This strategy offers good control over the substitution pattern of the final product.

In a typical sequence for the synthesis of furo[2,3-b]pyridine derivatives, a 3-cyano-2(1H)-pyridone is first converted to a 2-alkoxy or 2-halonicotinonitrile. iaea.org This intermediate is then subjected to conditions that promote the formation of the furan ring. For instance, reaction with an α-haloketone followed by intramolecular cyclization is a common method. A Thorpe-Ziegler type cyclization of appropriately substituted nicotinonitriles can also lead to the formation of the fused furan ring. ekb.eg

Adapting this to the this compound system would necessitate starting with an appropriately substituted pyridine precursor where the functionalities required for furan ring annulation are present at the 2- and 3-positions of the pyridine ring.

Starting MaterialKey TransformationResulting System
3-Cyano-2(1H)-pyridoneAlkylation followed by intramolecular cyclizationFuro[2,3-b]pyridine
Substituted NicotinonitrileThorpe-Ziegler cyclizationFuro[2,3-b]pyridine

Utilization of Halogenated Pyridine Derivatives (e.g., 3,5-Dibromopyridine) as Precursors

Halogenated pyridines are valuable building blocks in organic synthesis due to their ability to undergo a variety of cross-coupling and nucleophilic substitution reactions. While no direct synthesis of this compound from 3,5-dibromopyridine is explicitly detailed in the provided search results, this precursor offers a strategic starting point.

The bromine atoms in 3,5-dibromopyridine can be selectively functionalized to introduce the necessary groups for the construction of the furan ring. For example, one bromine atom could be replaced with a hydroxyl group or a protected equivalent via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination followed by hydrolysis. The other bromine atom could then be used in a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck reaction, to introduce a side chain that can subsequently cyclize to form the furan ring. The cyano group could be introduced at a later stage or be present on one of the coupling partners.

Application of Modified Gewald Reactions

The Gewald reaction is a multi-component reaction that is widely used for the synthesis of 2-aminothiophenes. arkat-usa.orgwikipedia.orgorganic-chemistry.orgumich.edu The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the classical Gewald reaction leads to thiophenes, modifications of this reaction can be envisioned for the synthesis of other heterocyclic systems.

A hypothetical "oxa-Gewald" reaction, where elemental sulfur is replaced with an oxygen-transfer reagent, could potentially lead to the formation of a furan ring. However, such a direct oxygen-analogue of the Gewald reaction is not well-established. A more plausible approach would be to utilize a 2-aminothiophene synthesized via the Gewald reaction as a precursor. The amino group could be transformed into a hydroxyl group, and subsequent manipulation of the substituents on the thiophene ring could lead to a ring-transformation reaction to form the furan ring of the Furo[3,2-b]pyridine system. Alternatively, the principles of the Gewald reaction, involving the in-situ generation of a reactive intermediate from an active methylene compound, could be adapted in a stepwise manner to construct the furan ring onto a pre-existing pyridine core.

Synthesis from Pyridine-N-oxide Derivatives

Pyridine-N-oxides are versatile intermediates that allow for the functionalization of the pyridine ring at positions that are not easily accessible in the parent pyridine. orgsyn.org The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. This reactivity can be exploited to introduce substituents that are necessary for the subsequent construction of the furan ring.

For the synthesis of this compound, a potential route could involve the use of a pyridine-N-oxide with a suitable leaving group at the 2-position. Nucleophilic substitution with a reagent that can provide the atoms for the furan ring, followed by cyclization, would lead to the furo[3,2-b]pyridine core. The cyano group could be introduced either before or after the formation of the fused ring system. For example, a 2-halopyridine-N-oxide could react with a protected hydroxyacetonitrile to introduce the necessary carbon and oxygen atoms for the furan ring. Subsequent deprotection and cyclization would yield the desired product.

Key Cyclization and Annulation Reactions

The construction of the fused furo[3,2-b]pyridine ring system relies on a variety of cyclization and annulation reactions. These methods provide access to the core structure, which can be further modified.

Thorpe-Ziegler Ring Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile, which, after hydrolysis and decarboxylation of the initial β-enaminonitrile, yields a cyclic ketone. While a direct one-step synthesis of this compound via a classical Thorpe-Ziegler reaction is not prominently documented, the principles of this reaction are fundamental to the formation of the 2-amino-3-cyanofuran substructure, a key intermediate in many synthetic pathways to the target molecule.

The reaction is initiated by the deprotonation of an α-carbon to a nitrile group, forming a carbanion. This carbanion then attacks the carbon of the second nitrile group intramolecularly, leading to the formation of a cyclic imine after elimination of the base. Tautomerization of the imine yields a stable enamine. In the context of furo[3,2-b]pyridine synthesis, a precursor bearing two nitrile groups, or a nitrile and another reactive group positioned appropriately on a pyridine precursor, can undergo an analogous intramolecular cyclization to form the furan ring.

For instance, a pyridone precursor bearing a cyanomethyl ether substituent can undergo base-catalyzed intramolecular cyclization. The base abstracts a proton from the α-carbon of the ether's cyanomethyl group, and the resulting carbanion attacks the carbonyl group of the pyridone ring, or a nitrile group if present, leading to the formation of the furan ring fused to the pyridine core.

Sequential Cyclizations and Functional Modifications

A powerful strategy for the synthesis of complex heterocyclic systems like furo[3,2-b]pyridines involves a sequence of cyclization reactions coupled with functional group modifications. This approach allows for the gradual construction of the target molecule with a high degree of control over the substitution pattern.

One such approach begins with a Claisen-Schmidt condensation to form a chalcone, which then undergoes a series of cyclizations. For example, a substituted pyridine-2(1H)-one can be synthesized, which then serves as a scaffold for the subsequent annulation of the furan ring. This can be achieved by introducing a suitable side chain at the C3 position of the pyridine ring, which can then cyclize to form the furan ring. Functional modifications, such as the introduction of a cyano group, can be performed at various stages of the synthesis. This multi-step process allows for the synthesis of a diverse range of furo[2,3-b]pyridine derivatives, and similar principles can be applied to the synthesis of the isomeric furo[3,2-b]pyridine system.

A study on the synthesis of furo[2,3-b]pyridine derivatives demonstrated a strategy involving Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications to yield the target compounds cncb.ac.cn. This highlights the utility of a stepwise approach in building complex heterocyclic scaffolds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to cleaner reactions with fewer side products.

In the context of pyridine-3-carbonitrile synthesis, microwave irradiation has been successfully employed in three-component reactions. For instance, the reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate under microwave irradiation provides a rapid and efficient route to 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives. This methodology demonstrates the potential for the rapid assembly of the core pyridine-3-carbonitrile structure, which could then be further elaborated to the furo[3,2-b]pyridine system.

The following table summarizes the results from a study on the microwave-assisted synthesis of tri-substituted pyridine-3-carbonitrile derivatives, showcasing the efficiency of this technique.

EntryChalcone SubstituentProductReaction Time (min)Yield (%)
14-OCH₃2-Methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile2090
24-CH₃2-Methyl-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile3085
34-Cl4-(4-Chlorophenyl)-2-methyl-6-phenylpyridine-3-carbonitrile1588
44-NO₂2-Methyl-4-(4-nitrophenyl)-6-phenylpyridine-3-carbonitrile1075

Data adapted from a study on microwave-assisted synthesis of pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is particularly versatile for the functionalization of heterocyclic cores.

In the synthesis of furo[3,2-b]pyridine derivatives, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at various positions of the heterocyclic scaffold. For example, a halogenated furo[3,2-b]pyridine can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. This approach is highly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

A concise 4-step synthesis of furo[2,3-b]pyridines with functional handles for palladium-mediated cross-coupling reactions has been described. This route provides access to a di-substituted furopyridine core that is amenable to versatile palladium-mediated coupling reactions at the 3- and 5-positions. The principles of this synthetic strategy are directly applicable to the functionalization of the furo[3,2-b]pyridine system.

The following table illustrates the conditions and yields for Suzuki-Miyaura cross-coupling reactions on a related furo[2,3-b]pyridine system, demonstrating the utility of this method for derivatization.

EntryAryl Boronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene1001685
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane/H₂O1001292
33-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF902478
44-Pyridinylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O801865

Representative data based on typical Suzuki-Miyaura coupling conditions on similar heterocyclic systems.

Dimroth Rearrangement and Formamide Degradation for Ring Annulation

The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles, often involving the opening and subsequent re-closure of the heterocyclic ring, leading to a translocation of ring atoms. This rearrangement can be a powerful tool for the synthesis of new heterocyclic systems.

In the context of furo[3,2-b]pyridine chemistry, the Dimroth rearrangement has been utilized in the synthesis of more complex fused systems. For example, a 3-aminofuro[3,2-b]pyridine-2-carbonitrile can be converted to an N,N-dimethylformamidine derivative. This intermediate can then react with various amines in the presence of formamide under microwave irradiation to yield pyrido[2',3':4,5]furo[3,2-d]pyrimidines. This transformation proceeds via a Dimroth rearrangement mechanism. nih.gov

The reaction of the N,N-dimethylformamidine of 3-aminofuro[3,2-b]pyridine-2-carbonitrile with formamide also leads to the formation of a pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine through a process involving formamide degradation and subsequent ring annulation. These reactions demonstrate the utility of the Dimroth rearrangement and related transformations in elaborating the furo[3,2-b]pyridine core into more complex, polycyclic structures. nih.gov

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, the cyano group at the 3-position serves as a versatile handle for a variety of functionalization and derivatization reactions, allowing for the introduction of diverse chemical functionalities.

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or carboxamide, respectively. The resulting carboxylic acid can be further converted into esters, amides, or other carbonyl derivatives. The carboxamide can also be a valuable intermediate for further transformations.

Reduction of the nitrile group can lead to the formation of an aminomethyl group, introducing a basic center into the molecule. This can be achieved using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Furthermore, the cyano group can participate in cycloaddition reactions, allowing for the construction of additional heterocyclic rings fused to the furo[3,2-b]pyridine system. For example, reaction with azides can lead to the formation of tetrazole derivatives.

The following table provides a summary of potential derivatization reactions of the 3-cyano group on the Furo[3,2-b]pyridine core.

ReactionReagents and ConditionsProduct Functional Group
Hydrolysis to Carboxylic AcidH₂SO₄ (aq), heat-COOH
Hydrolysis to CarboxamideH₂O₂, NaOH-CONH₂
Reduction to AmineLiAlH₄, THF; then H₂O-CH₂NH₂
Cycloaddition with Azide (B81097)NaN₃, NH₄Cl, DMF5-substituted tetrazole
Reaction with Grignard ReagentsRMgX, ether; then H₃O⁺Ketone (-COR)

This versatility makes this compound a valuable intermediate for the synthesis of a wide array of derivatives with potential applications in various fields of chemical and biological research.

Introduction and Modification of the Carbonitrile Moiety

The introduction of the carbonitrile (-CN) group is a critical step in the synthesis of this compound. One common strategy involves the use of nicotinonitrile derivatives as starting materials. Nicotinonitriles, which are pyridines substituted with a cyano group, can undergo cyclization reactions to form the fused furan ring. For instance, a multi-component reaction involving an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate can yield 2-amino-3-cyanopyridine derivatives. These intermediates can then be further elaborated to construct the furo[3,2-b]pyridine skeleton researchgate.net.

Another approach involves the synthesis of 3-cyano-2-pyridone derivatives, which can serve as versatile precursors. These pyridones can be synthesized through a straightforward and efficient metal-free methodology involving the reaction of cyanoacetamide with various reagents mdpi.comsciforum.net. The resulting 3-cyano-2-pyridones can then undergo reactions to form the fused furan ring.

Once the this compound scaffold is assembled, the carbonitrile group itself can be subjected to a variety of chemical transformations to introduce further molecular diversity. Although specific examples for the this compound system are not extensively documented, the reactivity of the nitrile group is well-established in organic chemistry. Potential modifications include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide derivatives. For example, the hydrolysis of pyrimidine-5-carbonitrile to its corresponding carboxamide has been reported kthmcollege.ac.in.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles.

These potential transformations are summarized in the table below.

Modification Reaction Potential Reagents and Conditions Potential Product
Hydrolysis to CarboxamideConcentrated H2SO4 or H2O2/baseFuro[3,2-b]pyridine-3-carboxamide
Hydrolysis to Carboxylic AcidStrong acid (e.g., HCl, H2SO4) or base (e.g., NaOH) with heatingFuro[3,2-b]pyridine-3-carboxylic acid
Reduction to AmineLiAlH4, NaBH4/CoCl2, or Catalytic Hydrogenation (e.g., H2/Raney Ni)(Furo[3,2-b]pyridin-3-yl)methanamine
Cycloaddition to TetrazoleSodium azide (NaN3) and a Lewis acid (e.g., ZnCl2) or NH4Cl3-(1H-tetrazol-5-yl)furo[3,2-b]pyridine

Post-Cyclization Functionalization of the Furo-Pyridine Core

After the formation of the this compound ring system, further functionalization can be carried out on the heterocyclic core. The presence of the electron-withdrawing carbonitrile group at the 3-position is expected to influence the regioselectivity of subsequent reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are likely to occur at positions on the pyridine or furan ring that are least deactivated by the nitrile group.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-installed halide or triflate group on the furopyridine core. A concise 4-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions for chemoselective cross-coupling reactions has been described, highlighting the utility of this approach for generating diverse analogs nih.gov. While this example pertains to a different isomer, the principles can be applied to the Furo[3,2-b]pyridine system.

Green Chemistry and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a key focus in modern organic chemistry. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Metal-Free Synthetic Conditions

A significant advancement in the green synthesis of furopyridine derivatives is the development of metal-free synthetic conditions. Transition metal catalysts, while highly effective, can be costly and pose environmental concerns due to potential metal contamination in the final products.

A novel iodine-mediated oxidative tandem cyclization of simple enaminones has been reported for the one-pot synthesis of substituted furopyridines rsc.org. This method avoids the use of metal catalysts and proceeds through the formation of C-C, C-N, and C-O bonds in a single step rsc.org. Furthermore, a straightforward and efficient metal-free methodology has been developed for the synthesis of 3-cyano-2-pyridones, which are key precursors for this compound mdpi.com. This reaction features a wide functional group tolerance, simple operation, and mild conditions mdpi.com.

The table below compares a conventional metal-catalyzed synthesis with a greener, metal-free alternative for a key synthetic step.

Synthetic Step Conventional Method Green Alternative (Metal-Free) Advantages of Green Alternative
Furopyridine Ring Formation Palladium-catalyzed Sonogashira coupling followed by cyclizationIodine-mediated oxidative tandem cyclization of enaminonesAvoids use of expensive and potentially toxic metal catalysts; often proceeds in a one-pot manner.
Precursor Synthesis Metal-catalyzed cross-coupling reactions to introduce functional groupsBase-catalyzed condensation reactions for 3-cyano-2-pyridone synthesisSimpler reagents, milder reaction conditions, and avoids metal waste.

Scale-Up Potential of Synthetic Routes

The ability to scale up a synthetic route from the laboratory to an industrial setting is a crucial consideration for the practical application of a chemical compound. An efficient and scalable synthesis is essential for producing larger quantities of this compound for further research and development.

Key factors that contribute to the scale-up potential of a synthetic route include:

Availability and cost of starting materials.

Number of synthetic steps.

Reaction yields and robustness.

Ease of purification.

Safety of the chemical transformations.

Waste generation.

By focusing on developing synthetic methodologies that adhere to the principles of green chemistry, the scale-up potential of this compound synthesis can be significantly enhanced, making this valuable compound more accessible for a wide range of applications.

Iii. Chemical Reactivity and Transformation Mechanisms of Furo 3,2 B Pyridine 3 Carbonitrile Derivatives

Reactivity of the Nitrile Group

The nitrile group at the 3-position of the furo[3,2-b]pyridine (B1253681) core is a key functional handle that can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The nitrile group can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. uchicago.eduresearchgate.net For instance, the reaction of furo[2,3-b]pyridine-2-carbonitrile (B24931) derivatives with sodium azide (B81097) and ammonium (B1175870) chloride in dimethylformamide leads to the formation of fused tetrazole rings. mdpi.com This transformation proceeds via a 1,3-dipolar cycloaddition mechanism.

Another example involves the Brønsted acid-mediated [3+2] cycloaddition of vinylidenecyclopropanes with nitriles to yield 3,4-dihydro-2H-pyrrole derivatives. nih.gov While not specific to furo[3,2-b]pyridine-3-carbonitrile, this demonstrates the general reactivity of nitriles in such cycloadditions.

A base-catalyzed [3+2] cycloaddition of propargylamines and aldehydes has also been developed for the synthesis of substituted furans, showcasing the versatility of cycloaddition strategies in heterocyclic chemistry. rsc.org

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition is often followed by further transformations, leading to a variety of functional groups. rsc.orgresearchgate.net

For example, the reaction of 2-(picolyl)boranes with nitriles results in the 1,2-addition of the B-C(picolyl) bond across the carbon-nitrogen triple bond. rsc.org This highlights the ability of the nitrile group to react with organoboron reagents.

Furthermore, the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate affords an ethoxyimine derivative, which can then be treated with various nucleophiles like phenylhydrazine (B124118) or p-fluorobenzylamine to yield substituted pyrimidine (B1678525) derivatives. researchgate.net Although this example features a furan-3-carbonitrile, the principles of nucleophilic addition to the nitrile group and subsequent cyclization are applicable to the furo[3,2-b]pyridine system.

Hydrazine (B178648) and its derivatives are important nucleophiles that react with nitriles to form a variety of nitrogen-containing heterocycles. nih.govbeilstein-journals.org The reaction of furo[3,2-b]pyrrole-5-carboxhydrazides with various aldehydes demonstrates the reactivity of the hydrazide moiety, which can be formed from the corresponding nitrile. researchgate.net

Specifically, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative, which can then be used in a series of heterocyclization reactions to produce new heterocyclic compounds. nih.gov While this reaction starts with a different cyano-compound, it illustrates the general pathway of nitrile conversion to a hydrazide and subsequent cyclization.

The interaction of 2H-furo[3,2-b]pyran-2-ones with hydrazine derivatives can lead to recyclization and opening of the furan (B31954) ring, resulting in the formation of pyrazol-3-ones. nih.gov This showcases the potential for complex transformations involving hydrazine in fused heterocyclic systems.

Transformations of the Fused Furo-Pyridine System

Beyond the reactivity of the nitrile group, the fused furo-pyridine core itself is amenable to various chemical modifications.

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. rsc.org The electron-deficient nature of the pyridine (B92270) ring in the furo[3,2-b]pyridine system makes it a suitable candidate for such reactions. nih.gov

Amination and Borylation: The pyridine moiety of the related furo[2,3-b]pyridine (B1315467) scaffold has been successfully functionalized through C-H amination and borylation reactions. researchgate.net These transformations provide access to derivatives with new points for further diversification.

Arylation: Palladium-catalyzed intramolecular C-H arylation has been used to synthesize fused nitrogen-containing heterocycles from pyridine derivatives. beilstein-journals.org This methodology can be applied to create complex, polycyclic structures based on the furo[3,2-b]pyridine core. Transition-metal-free cross-coupling reactions have also been developed for the arylation of pyridine derivatives. uni-muenchen.de

The following table summarizes some of the C-H functionalization reactions of pyridine rings.

Reaction TypeReagents and ConditionsProduct Type
AminationTransition metal catalystsAmino-substituted pyridines
BorylationBoron-containing reagents, catalystsBorylated pyridines
ArylationPalladium catalysts, aryl halides/boronic acidsAryl-substituted pyridines

The electron-rich furan ring also exhibits distinct reactivity. scribd.com While generally stable, the furan moiety can undergo ring-opening reactions under certain conditions. researchgate.net

A notable example is the ring-opening reaction of the furan moiety in the furo[2,3-b]pyridine core with hydrazine, which generates a valuable pyridine-dihydropyrazolone scaffold. researchgate.net This transformation highlights the potential to use the furo-pyridine system as a latent form of other heterocyclic structures.

The interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazine can also lead to recyclization accompanied by the opening of the furan ring. nih.govbeilstein-journals.org

Oxidative Transformations and Dimerization Studies

While specific studies on the oxidative dimerization of this compound are not extensively detailed in the provided search results, the oxidative dimerization of analogous thieno[2,3-b]pyridine (B153569) derivatives has been reported. This suggests a potential avenue for similar reactivity in the furo[3,2-b]pyridine series. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) leads to the formation of complex dimeric structures. acs.org This reaction proceeds regio- and stereoselectively, with the specific products formed being dependent on the solvent used. acs.org The mechanism involves the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds, without involving the pyridine nitrogen or the sulfur atom in the oxidation process. acs.org Given the structural similarities between thieno[2,3-b]pyridines and furo[3,2-b]pyridines, it is plausible that this compound derivatives could undergo analogous oxidative transformations under similar conditions.

Formation of Polyfused Heterocyclic Systems

The this compound framework serves as a versatile building block for the synthesis of more complex, polyfused heterocyclic systems. These reactions often leverage the reactivity of the nitrile group and the adjacent furan ring.

The Thorpe-Ziegler reaction, a classical method for the synthesis of fused heterocyclic systems, is relevant in the context of furo[3,2-b]pyridine chemistry. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. While not a direct reaction of this compound itself, the synthesis of the isomeric furo[2,3-b]pyridine system often employs a Thorpe-Ziegler type cyclization of a nicotinonitrile precursor. ekb.eg This highlights the utility of the cyano group in facilitating the formation of an annulated ring.

The general principle of annulation with active methylene (B1212753) compounds can be extended to this compound. For example, reactions of related heterocyclic nitriles with compounds containing an active methylene group, such as malononitrile, in the presence of a base can lead to the formation of new fused rings. This type of condensation reaction is a common strategy for building polycyclic aromatic and heteroaromatic structures.

The reaction of o-aminonitrile compounds with isocyanates and isothiocyanates is a well-established method for the synthesis of fused pyrimidine rings. nih.gov This type of cyclization reaction can be applied to derivatives of furo[3,2-b]pyridine that bear an appropriately positioned amino group adjacent to the nitrile. For instance, a 2-amino-furo[3,2-b]pyridine-3-carbonitrile could be expected to react with isocyanates or isothiocyanates to form a furo[3,2-b]pyrimido[4,5-d]pyrimidine system. The reaction typically proceeds through the formation of a urea (B33335) or thiourea (B124793) intermediate, which then undergoes intramolecular cyclization via the addition of the amine function to the nitrile group. researchgate.net

The versatility of this reaction allows for the introduction of a variety of substituents onto the newly formed pyrimidine ring, depending on the specific isocyanate or isothiocyanate used. This provides a powerful tool for the synthesis of a diverse library of polyfused heterocyclic compounds derived from the furo[3,2-b]pyridine core.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of Furo[3,2-b]pyridine-3-carbonitrile, offering precise insights into its proton and carbon framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton. For a related compound, Furo[3,2-b]pyridine-5-carbonitrile, characteristic signals include a singlet at approximately 8.2 ppm for the pyridine (B92270) proton and a doublet at around 6.8 ppm for the furan (B31954) proton. These chemical shifts are indicative of their positions within the aromatic heterocyclic system.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of all carbon atoms. In the parent Furo[3,2-b]pyridine (B1253681), carbon resonances are observed across a range that reflects their electronic environments within the fused ring system. nih.gov The carbon atom of the nitrile group (C≡N) typically appears in a distinct region of the spectrum, providing clear evidence of this functional group. For instance, in derivatives of Furo[2,3-b]pyridine (B1315467), the nitrile carbon signal is found around 115 ppm.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the core Furo[3,2-b]pyridine structure, which provides a basis for analyzing the carbonitrile derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2--
H-3--
H-5--
H-6--
H-7--
C-2--
C-3--
C-3a--
C-5--
C-6--
C-7--
C-7a--
CN--

Data to be populated with specific experimental values for this compound when available in the literature.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex structure of this compound by revealing through-bond correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for tracing the connectivity of protons within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the carbons at the ring fusion, by observing their correlations with nearby protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between CH, CH₂, and CH₃ groups, simplifying the analysis of the ¹³C NMR spectrum. rsc.org

The collective data from these 2D NMR experiments provide a detailed and verified map of the molecular structure of this compound. rsc.org

To further validate experimental NMR data, theoretical calculations of chemical shifts are often employed. The Gauge-Including Atomic Orbital (GIAO) method, a form of density functional theory (DFT), is a reliable approach for this purpose. nih.govpan.olsztyn.pl By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be predicted. Comparing these calculated values with the experimental data provides a high level of confidence in the structural assignment. nih.govpan.olsztyn.pl

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most characteristic absorption bands would be:

Nitrile (C≡N) stretch: A sharp, intense band is expected in the region of 2200-2240 cm⁻¹. For a similar compound, Furo[3,2-b]pyridine-5-carbonitrile, this stretch is observed at 2230 cm⁻¹.

C-O-C stretch: The furan ring's ether linkage will produce strong absorption bands, typically in the 1000-1300 cm⁻¹ range. The C–O stretch in Furo[3,2-b]pyridine-5-carbonitrile is noted at 1260 cm⁻¹.

Aromatic C=C and C=N stretches: These vibrations within the pyridine and furan rings typically appear in the 1400-1600 cm⁻¹ region.

A representative FT-IR data table for a furopyridine carbonitrile is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Wavenumber (cm⁻¹)
NitrileC≡N stretch2200-22402230
Furan EtherC-O-C stretch1000-13001260
Aromatic RingsC=C and C=N stretch1400-1600-

ATR-FTIR is a variation of FT-IR that is particularly useful for analyzing solid samples directly without extensive preparation. This technique would allow for the vibrational analysis of this compound in its solid state, providing data that is complementary to standard FT-IR and confirming the presence of the key functional groups in the bulk material.

Computational Analysis of Vibrational Frequencies and Potential Energy Distribution (PED)

Computational analysis serves as a powerful tool to complement experimental vibrational spectroscopic data (like FT-IR and Raman). By employing theoretical methods, primarily Density Functional Theory (DFT), the vibrational frequencies of this compound can be calculated and assigned to specific molecular motions. nih.gov

Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular structure and compute the harmonic vibrational frequencies in the gaseous state. nih.govnih.gov The calculated frequencies are often scaled by a specific factor (e.g., 0.961) to correct for systematic errors arising from the theoretical model and to improve agreement with experimental data obtained in the solid state. nih.gov

A crucial component of this analysis is the Potential Energy Distribution (PED), which is calculated using specialized software like VEDA. nih.gov PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal vibrational mode. This allows for a precise and unambiguous assignment of the observed spectral bands. For instance, a band in the experimental IR spectrum can be definitively assigned to a C≡N stretching vibration, a C-O-C stretching of the furan ring, or aromatic C-H bending modes based on the PED output.

The comparison between theoretical and experimental spectra provides profound insight into the molecular structure. A strong correlation between the calculated and observed vibrational patterns confirms the identity of the synthesized compound. researchgate.net

Below is a table illustrating the type of data generated from a PED analysis for key functional groups in a molecule like this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Potential Energy Distribution (PED) Assignment
ν(C≡N)~2240~2235ν(C≡N) (95%), ν(C-C) (5%)
ν(C-O-C) asym~1250~1245ν(C-O) (45%), ν(C-C) (30%), δ(C-H) (15%)
ν(C=N) pyridine~1600~1595ν(C=N) (60%), ν(C=C) (35%)
γ(C-H)~850~848γ(C-H) out-of-plane bend (80%), Ring torsion (15%)
ν = stretching; δ = in-plane bending; γ = out-of-plane bending. Data is representative.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and confirming the molecular formula of synthesized compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESI-MS) for Molecular Weight and Exact Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar heterocyclic compounds. In positive ion mode, the analysis of this compound would typically yield the protonated molecular ion, [M+H]⁺. osti.gov The detection of this ion allows for the direct determination of the compound's nominal molecular weight.

High-Resolution Mass Spectrometry (HRMS), often coupled with ESI, provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). This accuracy is critical for confirming the elemental composition of the molecule, as the measured exact mass can be compared to the theoretical mass calculated from its molecular formula. This method was used to confirm the formation of related fused polycyclic heterocycles. nih.gov For this compound, HRMS data can distinguish its formula (C₈H₄N₂O) from other potential isobaric structures.

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da) Expected Ion (ESI+) Expected m/z (Exact Mass)
This compoundC₈H₄N₂O144.0324[C₈H₄N₂O+H]⁺145.0396

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Retention Time Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of synthesized compounds like this compound. nih.gov

In an LC-MS analysis, the sample is first injected into an LC system, where the target compound is separated from any unreacted starting materials, byproducts, or other impurities based on its affinity for the stationary phase (column) and mobile phase (solvent). The eluent from the column is then directed into the mass spectrometer.

The MS detector provides a chromatogram, where the primary peak corresponds to the compound of interest, identified by its characteristic retention time (RT) and confirmed by its mass-to-charge ratio (m/z). The presence and relative area of other peaks in the chromatogram indicate the level of impurities. This method is invaluable for monitoring the progress of a reaction and for verifying the purity of the final product, which is often reported as a percentage (e.g., >95%).

Analysis Parameter Description Example Finding
Retention Time (RT) The characteristic time it takes for the compound to pass through the LC column under specific conditions.5.7 minutes
Major Peak (m/z) The mass-to-charge ratio of the main compound detected after separation.145.1 [M+H]⁺
Purity Assessment The area of the major peak relative to the total area of all detected peaks in the chromatogram.98.5%
Impurity Detection Detection of minor peaks with different RT and m/z values, corresponding to impurities.Impurity at RT 4.2 min (m/z = X)

V. Computational and Theoretical Investigations

Prediction and Analysis of Molecular Properties

Thermodynamic Properties Prediction and Conformational Analysis

The thermodynamic stability and conformational preferences of Furo[3,2-b]pyridine-3-carbonitrile and its derivatives are crucial for understanding their reactivity and interactions. The furo[3,2-b]pyridine (B1253681) system is characterized by a fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, resulting in a unique electronic distribution that influences its properties. The planarity and aromaticity of this fused system are key features, with the nitrile group further influencing its electronic characteristics.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict thermodynamic parameters like the heat of formation. For instance, comparing positional isomers, the 1,4-diheteropentalene system (furo[3,2-b]pyrrole) is calculated to be thermodynamically more stable than the 1,6-isomer (furo[2,3-b]pyrrole). mdpi.com Such calculations help in assessing the relative stability of different isomers and conformers of this compound.

Mulliken and Natural Population Analysis for Charge Distribution

Understanding the distribution of electronic charges within the this compound molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods used to estimate partial atomic charges from quantum chemical calculations. wikipedia.org

NPA is often considered an improvement over MPA as it tends to be less sensitive to the choice of basis set and provides a more stable description of the electron distribution, especially in molecules with significant ionic character. researchgate.netuni-rostock.de These analyses can identify the most electropositive and electronegative centers in the molecule, which are likely sites for nucleophilic and electrophilic attack, respectively. For example, in related heterocyclic systems, the carbon atoms adjacent to the nitrogen in the pyridine ring and the carbon of the nitrile group are often found to be electrophilic. The oxygen and nitrogen atoms, being highly electronegative, typically carry a negative partial charge. This charge distribution is critical for understanding how the molecule will interact with biological targets. mdpi.com

In Silico Biological Activity Prediction and Molecular Docking

Computational methods are increasingly used to predict the biological activities of novel compounds and to understand their mechanisms of action at a molecular level.

Ligand-Protein Interaction Profiling for Enzyme Targets (e.g., Kinases, Acetylcholinesterase)

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for developing inhibitors of various enzymes, particularly kinases. nih.govresearchgate.net Molecular docking studies have shown that derivatives of this scaffold can bind to the ATP-binding site of kinases, a crucial region for their function. nih.gov These interactions often involve the formation of hydrogen bonds between the ligand and the hinge region of the kinase. nih.gov

Specifically, furo[3,2-b]pyridine derivatives have been investigated as potent and selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.govnih.gov The unique structure of the furo[3,2-b]pyridine core allows for specific interactions that can lead to high selectivity for certain kinase subfamilies. nih.gov

In addition to kinases, cholinesterases like acetylcholinesterase (AChE) are important targets for the treatment of neurodegenerative diseases. mdpi.comnih.gov Molecular docking simulations can predict the binding of this compound derivatives to the active site of AChE. jrespharm.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. nih.gov

Investigation of Binding Modes and Affinities to Receptor Sites

Molecular docking simulations provide detailed insights into how a ligand like this compound can bind to a specific receptor or enzyme active site. nih.gov These simulations can predict the preferred binding pose of the ligand and estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.net

Predictive Mutagenicity and Tumorigenicity Assessments

In silico methods are also valuable for predicting the potential toxicity of new chemical entities, including their mutagenic and tumorigenic potential. mdpi.com Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the mutagenicity of compounds based on their chemical structure. researchgate.net These models often identify specific structural features or physicochemical properties that are associated with mutagenic activity. For some pyridine derivatives, mutagenicity has been assessed using bacterial reversion assays, and computational models can complement these experimental tests. nih.gov By analyzing the structure of this compound, it is possible to make predictions about its potential to cause mutations or cancer, guiding safer drug design.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational approaches play a crucial role in elucidating the Structure-Activity Relationships (SAR) of a series of compounds. By systematically modifying the structure of this compound in silico and calculating the predicted biological activity, researchers can identify which parts of the molecule are essential for its activity and which can be modified to improve potency or selectivity. ijpsonline.com

For the furo[3,2-b]pyridine scaffold, SAR studies have shown that substituents at different positions on the fused ring system can have a significant impact on kinase inhibitory activity. nih.gov For example, optimization of substituents at the 3 and 5 positions of the furo[3,2-b]pyridine core has led to the development of potent and selective CLK inhibitors. nih.gov Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to correlate specific structural features with biological activity, providing a predictive tool for designing new, more effective compounds. nih.gov

Vi. Research into Mechanisms of Biological Action for Furo 3,2 B Pyridine 3 Carbonitrile Analogues

Enzyme Target Modulation

Furo[3,2-b]pyridine-3-carbonitrile analogues have demonstrated a notable ability to modulate the activity of various enzymes critical to cellular function and disease progression. This targeted inhibition is a cornerstone of their potential therapeutic applications.

Kinase Enzyme Inhibition Mechanisms

The furo[3,2-b]pyridine (B1253681) scaffold has been identified as a privileged structure for the development of potent and highly selective kinase inhibitors. nih.govmedchemexpress.comresearchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Analogues of furo[3,2-b]pyridine have been shown to inhibit a range of kinases, including:

Cyclin-Dependent Kinase 2 (CDK2): Certain furo[2,3-b]pyridine (B1315467) derivatives have emerged as potent inhibitors of the CDK2 enzyme. nih.gov For instance, a series of newly synthesized derivatives, including pyridone 1, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4), and ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14), exhibited significant CDK2/cyclin A2 enzyme inhibitory activity with IC50 values of 0.57, 0.24, and 0.93 µM, respectively. nih.gov Molecular docking studies suggest these compounds bind to the active site of the CDK2 enzyme in a manner similar to reference inhibitors. nih.gov The pyrazolo[3,4-b]pyridine framework, a related scaffold, is also a known inhibitor of CDK2. nih.govresearchgate.netmdpi.com

Akt, Lck, and Src Kinases: The furo[2,3-b]pyridine scaffold has been associated with the inhibition of Akt and Lck kinases. nih.gov Additionally, some pyrazolo[3,4-b]pyridine derivatives, which share structural similarities, have shown inhibitory activity against Src family members. mdpi.com

PIM-1 Kinase: While direct inhibition of PIM-1 by this compound analogues is not extensively detailed in the provided results, the broader class of pyrazolo[3,4-b]pyridines has been explored for PIM-1 inhibition, suggesting a potential area for further investigation of the furo[3,2-b]pyridine scaffold.

CLK1, DYRK1A, and GSK3α/β: The furo[3,2-b]pyridine core is a key feature of highly selective inhibitors of Cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). researchgate.netnih.gov One such inhibitor, MU1210, potently inhibits CLK1, CLK2, and CLK4 with IC50 values of 8 nM, 20 nM, and 12 nM, respectively. researchgate.net This compound also shows off-target activity against HIPKs and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) at higher concentrations. researchgate.net The development of these inhibitors has been facilitated by the flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines. nih.gov Furthermore, the related pyrazolo[3,4-b]pyridine scaffold has been recognized for its ability to inhibit Glycogen Synthase Kinase-3 (GSK-3). nih.gov

Interactive Table: Kinase Inhibition by Furo[3,2-b]pyridine Analogues and Related Scaffolds

Kinase TargetFuro[3,2-b]pyridine Analogue/Related ScaffoldReported ActivityReference
CDK2Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateIC50 = 0.93 µM nih.gov
AktFuro[2,3-b]pyridine derivativesInhibitory activity nih.gov
LckFuro[2,3-b]pyridine derivativesInhibitory activity nih.gov
CLK1MU1210 (a furo[3,2-b]pyridine derivative)IC50 = 8 nM researchgate.net
DYRK1AMU1210 (a furo[3,2-b]pyridine derivative)Off-target inhibition at higher concentrations researchgate.net
GSK3α/βPyrazolo[3,4-b]pyridine derivativesInhibitory activity nih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Folate antagonists are a critical class of therapeutic agents, and their primary target is often Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of thymidylate and ultimately DNA. nih.gov Inhibition of DHFR disrupts this pathway, making it a valuable strategy in cancer and infectious disease therapy. nih.govwikipedia.org

Research has explored furo-annulated pteridine (B1203161) and pyrimidine (B1678525) systems as potential DHFR inhibitors. zsmu.edu.uadrugbank.com For example, 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones have been shown to inhibit DHFR. zsmu.edu.ua The introduction of different substituents on the aryl moiety at the 7-position can influence the inhibitory activity. zsmu.edu.ua

While classical furo[2,3-d]pyrimidine (B11772683) antifolates were synthesized as potential dual inhibitors of both DHFR and Thymidylate Synthase (TS), they were found to be inactive against TS. drugbank.com However, these compounds did exhibit moderate to good DHFR inhibitory activity. drugbank.com This highlights the specificity of these scaffolds for DHFR over TS.

Receptor Modulation and Signaling Pathway Interference

Beyond direct enzyme inhibition, this compound analogues can exert their biological effects by modulating cell surface receptors and interfering with downstream signaling cascades.

Cannabinoid Receptor (CB1R) Inverse Agonism

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that plays a significant role in regulating energy balance, metabolism, and cognitive functions. nih.govbiorxiv.orgdntb.gov.uaresearchgate.net Inverse agonists of CB1R, such as rimonabant (B1662492) and taranabant, have been studied for their potential in treating obesity. nih.govresearchgate.net

Furo[2,3-b]pyridine-based scaffolds have been successfully developed as CB1R inverse agonists. nih.gov The synthesis and structure-activity relationship (SAR) studies of these compounds have demonstrated their effectiveness as orally active modulators of CB1R. nih.gov These inverse agonists act by reducing the constitutive activity of the receptor, leading to effects such as reduced food intake. nih.gov The mechanism involves the blockade of CB1R signaling, which can influence downstream pathways, including those involving the autonomic nervous system. nih.gov

Estrogen Receptor alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2) Binding Mechanisms

The anticancer potential of furopyridine derivatives has been partly attributed to their ability to interact with key receptors involved in cancer progression, such as Estrogen Receptor alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are critical in the pathology of certain cancers, particularly breast cancer.

Molecular docking studies have been employed to elucidate the binding mechanisms of furo[2,3-b]pyridine derivatives, isomers of the furo[3,2-b]pyridine scaffold. nih.govresearchgate.netcncb.ac.cn These computational analyses predict strong binding affinities of the derivatives to the active sites of ERα and HER2. nih.govresearchgate.netcncb.ac.cn The proposed mechanism involves the disruption of key cellular signaling pathways that are dependent on these receptors for their activation. nih.govresearchgate.netcncb.ac.cn The interaction with ERα suggests a potential to interfere with estrogen-driven cell proliferation, a hallmark of ER-positive breast cancers. nih.gov Similarly, binding to HER2, a receptor tyrosine kinase, indicates a capability to inhibit downstream signaling cascades that promote cell growth and survival. nih.govresearchgate.netcncb.ac.cn These findings highlight that the furo[2,3-b]pyridine scaffold is a promising candidate for developing agents that target ERα and HER2, laying the groundwork for further investigation into their precise molecular interactions and therapeutic efficacy. nih.govresearchgate.net

Oxidative Stress Modulation

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of chemical compounds. mdpi.comgavinpublishers.comnih.gov In this assay, the stable free radical DPPH is reduced by an antioxidant compound, resulting in a color change that can be measured spectrophotometrically. mdpi.comnih.gov

Studies on furo[2,3-b]pyridine derivatives have shown significant DPPH radical scavenging activity. For instance, certain nicotinonitrile and furo[2,3-b]pyridine derivatives exhibited substantial antioxidant effects, with scavenging percentages increasing over time. researchgate.net The highest radical scavenging activity for some furo[2,3-b]pyridine compounds was observed after 24 hours, with percentages reaching up to 90.1%. researchgate.net This activity is attributed to the ability of the furopyridine scaffold to donate a hydrogen atom or an electron to the DPPH radical, thereby neutralizing it. The presence of specific substituent groups on the furopyridine ring can further enhance this antioxidant capacity. gavinpublishers.comresearchgate.net

Compound SeriesAssayKey FindingsReference
Furo[2,3-b]pyridine derivatives (3b, 3f, 3j)DPPH Radical ScavengingExhibited high radical scavenging activity after 24 hours, with percentages of 86.1%, 85.5%, and 90.1% respectively. researchgate.net
Nicotinonitriles (2d, 2h, 2l)DPPH Radical ScavengingShowed significant antioxidant activity after 24 and 48 hours at a concentration of 4.0 mg/mL. researchgate.net

General Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Furopyridine and related pyridine (B92270) derivatives have been investigated for their antimicrobial properties. The mechanism of action is often linked to the disruption of essential cellular processes in microorganisms. For fused pyridine heterocycles, the presence of the pyridine nucleus is often considered crucial for enhanced antimicrobial effects. nih.gov

The antibacterial and antifungal activity of these compounds can be attributed to their ability to interfere with microbial cell membrane integrity or inhibit vital enzymes. mdpi.com For example, some pyridinium (B92312) salts are thought to act on the cell membranes of bacteria. mdpi.com Structure-activity relationship studies have shown that specific substitutions on the pyridine ring can significantly influence the antimicrobial spectrum and potency. nih.govmdpi.com Analogues of furo[3,2-f]chromenes, which share a furan (B31954) ring fused to a heterocyclic system, have demonstrated activity against Mycobacterium tuberculosis by inhibiting its growth. nih.govnih.gov The general mechanism involves the inhibition of pathways essential for the survival and proliferation of bacterial and fungal pathogens.

Antiproliferative Activity Mechanisms against Various Cell Lines

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for developing potent antiproliferative agents. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of kinases and modulation of critical signaling pathways involved in cell growth and proliferation.

One of the key mechanisms is the inhibition of cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing. nih.gov Potent and highly selective inhibitors of CLKs have been developed from the 3,5-disubstituted furo[3,2-b]pyridine series. nih.gov Furthermore, certain trisubstituted furo[3,2-b]pyridines have been found to be sub-micromolar modulators of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis when aberrantly activated. nih.gov

The antiproliferative activity of related furopyrimidine-based chalcones has been demonstrated against a panel of cancer cell lines. nih.gov These compounds can induce apoptosis (programmed cell death) and disrupt the cell cycle, leading to the inhibition of tumor cell growth. nih.gov The cytotoxic effects are often selective, showing higher potency against cancer cells compared to normal cells. researchgate.net The mechanism can also involve the inhibition of other protein kinases that are vital for cancer cell survival. ekb.eg

Compound ClassTarget Cell LinesMechanism of ActionReference
3,5-disubstituted furo[3,2-b]pyridinesVarious cancer cellsInhibition of cdc-like kinases (CLKs) nih.gov
3,5,7-trisubstituted furo[3,2-b]pyridines-Modulation of the Hedgehog signaling pathway nih.gov
Furo[2,3-d]pyrimidine based chalconesMCF-7 (breast cancer)Induction of apoptosis, cell cycle disruption nih.gov
Furo[2,3-b]pyridine derivativesMCF-7, MDA-MB-231 (breast cancer)Cytotoxic activity, potential disruption of AKT1, ERα, and HER2 signaling nih.govresearchgate.net

Intermediate Role in Biosynthesis of Biologically Active Molecules (e.g., Nicotinic Acid Derivatives/Vitamin B3 Precursors)

Pyridine derivatives are fundamental building blocks in the biosynthesis of many biologically important molecules. kyoto-u.ac.jp Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative that serves as a precursor for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). kyoto-u.ac.jp These coenzymes are essential for numerous metabolic redox reactions in all living cells.

While direct evidence for this compound as a natural intermediate in the biosynthesis of nicotinic acid is not established, its structural relationship to nicotinic acid derivatives is significant. The core pyridine ring is a key feature. The biosynthesis of the pyridine ring itself can occur through various pathways in different organisms, often involving the cyclization of precursors derived from amino acids like tryptophan or aspartic acid. kyoto-u.ac.jp Synthetic routes to furo[3,2-b]pyridines often start from substituted pyridines or involve the construction of the pyridine ring onto a furan template. nih.gov The cyano group at the 3-position of this compound is a versatile functional group that can be chemically converted to a carboxylic acid, the key functional group of nicotinic acid. This chemical relationship underscores the potential of this compound to serve as a synthetic precursor or intermediate in the laboratory synthesis of complex nicotinic acid derivatives and other biologically active pyridine-containing molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for furo[3,2-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under mild conditions. For example, sequential Knoevenagel-Michael addition reactions using aromatic aldehydes, succinonitrile, and indan-1,3-dione at room temperature yield pyridine derivatives without requiring ammonium salts as nitrogen sources . Microwave irradiation has also been employed to accelerate similar reactions, reducing reaction times while maintaining yields (e.g., cyclocondensation of aldehydes with active methylene compounds) . Optimizing solvent choice (e.g., ethanol or acetonitrile) and catalyst-free conditions can improve yields by up to 85%.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fused furan-pyridine core. X-ray crystallography provides precise bond angles and dihedral angles (e.g., monoclinic crystal system with β = 97.8°, a = 9.52 Å) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups (e.g., nitrile C≡N stretch at ~2245 cm⁻¹) .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Computational predictions using PubChem data estimate a density of 1.315 g/cm³ and boiling point of 284°C. The pKa (~13.5) suggests weak basicity, influencing solubility in polar aprotic solvents . Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways.

Advanced Research Questions

Q. How can electrocatalytic methods enhance the synthesis of furo[3,2-b]pyridine derivatives?

  • Methodological Answer : Electrocatalytic multicomponent reactions enable sustainable synthesis at room temperature. For instance, spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives are synthesized using mediators like NH₄Br, with yields >75% achieved in 30–60 minutes. Key parameters include current density (10 mA/cm²) and charge transfer efficiency (F/mol = 0.8–1.2) . This method avoids column chromatography, reducing purification steps.

Q. How do trifluoromethyl substitutions affect the bioactivity of pyridine-3-carbonitrile derivatives?

  • Methodological Answer : Introducing CF₃ groups at the 6-position enhances metabolic stability and binding affinity. For example, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile shows improved inhibition of kinases (IC₅₀ < 50 nM) compared to non-fluorinated analogs. Synthesis involves halogen exchange (e.g., Cl → F using KF in sulfolane) or direct trifluoromethylation via CuCF₃ intermediates .

Q. What strategies resolve contradictions in cytotoxicity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2–50 µM in cancer cell lines) may arise from assay conditions. Standardize protocols by:

  • Using identical cell lines (e.g., MCF-7 or HepG2) and incubation times (48–72 hours).
  • Validating results with orthogonal assays (MTT vs. apoptosis markers like caspase-3).
  • Controlling for solvent effects (DMSO ≤0.1% v/v) .

Q. How are this compound derivatives modified for neuroprotective applications?

  • Methodological Answer : Structural modifications include:

  • Amino substitutions : 2-Amino derivatives increase blood-brain barrier permeability (e.g., logP = 2.8 vs. 1.5 for parent compound) .
  • Carboxamide derivatives : Furo[3,2-c]pyridine-3-carboxamide shows NMDA receptor antagonism (Ki = 120 nM) via Rh-catalyzed tandem cyclization .
  • Fluorophenyl groups : 4-(2-Fluorophenyl) analogs reduce oxidative stress in neuronal cells (EC₅₀ = 5 µM) .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Solvent/catalyst screeningElectrocatalysis, microwave optimization
Characterization NMR/IR validationX-ray crystallography, HRMS
Bioactivity In vitro cytotoxicityTarget-specific assays (e.g., kinase inhibition)
Data Analysis Dose-response curvesMulti-omics integration (transcriptomics + metabolomics)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.